molecular formula C8H11BrO2 B2464016 Methyl 4-bromocyclohex-3-ene-1-carboxylate CAS No. 1820674-25-6

Methyl 4-bromocyclohex-3-ene-1-carboxylate

Cat. No.: B2464016
CAS No.: 1820674-25-6
M. Wt: 219.078
InChI Key: GMRKRCWRLAOLRS-UHFFFAOYSA-N
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Description

Methyl 4-bromocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H11BrO2. It is a brominated derivative of cyclohexene carboxylate, characterized by the presence of a bromine atom at the 4-position and a methyl ester group at the 1-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclohex-3-ene-1-carboxylate. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of the brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclohexane derivative.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other

Properties

IUPAC Name

methyl 4-bromocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRKRCWRLAOLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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